1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide
Description
1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c26-19(21(11-1-2-12-21)15-3-7-17(8-4-15)25(27)28)23-16-5-9-18(10-6-16)32(29,30)24-20-22-13-14-31-20/h3-10,13-14H,1-2,11-12H2,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFEFZOMSTABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Sulfamoylation: The thiazole derivative is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Cyclopentanecarboxamide formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 1-(4-aminophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Cyclopentanecarboxylic acid and the corresponding amine.
Scientific Research Applications
1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the thiazole and nitrophenyl groups, which are known to exhibit biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of complex organic molecules with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness
1-(4-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the cyclopentane ring, in particular, may influence the compound’s conformational flexibility and interaction with molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
